molecular formula C11H20O2 B1615664 hexyl 2-methylbut-2-enoate CAS No. 65652-33-7

hexyl 2-methylbut-2-enoate

Cat. No.: B1615664
CAS No.: 65652-33-7
M. Wt: 184.27 g/mol
InChI Key: JTCIUOKKVACNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hexyl 2-methylbut-2-enoate, also known as hexyl angelate, is an organic compound with the molecular formula C11H20O2. It is a hexyl ester derivative of 2-methyl-2-butenoic acid. This compound is characterized by its unique structure, which includes a hexyl group attached to the ester functional group, and a double bond in the (2Z)-configuration.

Scientific Research Applications

hexyl 2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 2-methylbut-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 2-methyl-2-butenoic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

hexyl 2-methylbut-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The double bond in the ester can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 2-methyl-2-butenoic acid and hexanol.

    Reduction: 2-methylbutanoic acid hexyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of hexyl 2-methylbut-2-enoate involves its interaction with biological molecules. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The double bond in the (2Z)-configuration may also play a role in its biological activity by influencing the compound’s conformation and reactivity.

Comparison with Similar Compounds

hexyl 2-methylbut-2-enoate can be compared with other similar compounds such as:

    Hexyl tiglate: Another ester with a similar structure but different double bond configuration.

    Hexyl (E)-2-methylbut-2-enoate: The (E)-isomer of the compound, which has different physical and chemical properties.

    Hexyl crotonate: An ester with a similar carbon chain length but different acid component.

The uniqueness of this compound lies in its specific (2Z)-configuration, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

hexyl 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5H,4,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCIUOKKVACNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860192
Record name Hexyl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65652-33-7
Record name 2-Butenoic acid, 2-methyl-, hexyl ester, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl 2-methylisocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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